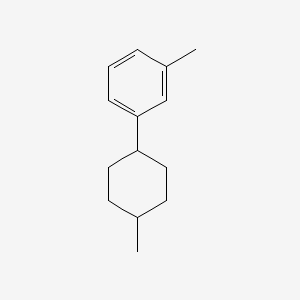

1-Methyl-3-(4-methylcyclohexyl)benzene

Descripción general

Descripción

“1-Methyl-3-(4-methylcyclohexyl)benzene” is an organic compound with the molecular formula C14H20 . It has an average mass of 188.309 Da and a monoisotopic mass of 188.156494 Da . It is also known by other names such as “1-Methyl-4-(1-methylcyclohexyl)benzene” and "Benzene, 1-methyl-4-(1-methylcyclohexyl)-" .

Synthesis Analysis

The synthesis of benzene derivatives like “this compound” often involves the use of directing groups . The order of reactions can change the products produced. For instance, from benzene, two reactions, an acylation and a bromination, can be synthesized .Molecular Structure Analysis

The molecular structure of “this compound” consists of 14 carbon atoms forming a benzene ring and a cyclohexyl group . It contains a total of 38 bonds, including 16 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, and 2 six-membered rings .Physical And Chemical Properties Analysis

“this compound” has a density of 0.9±0.1 g/cm3, a boiling point of 275.8±10.0 °C at 760 mmHg, and a flash point of 116.1±7.1 °C . It has a molar refractivity of 61.6±0.3 cm3, and a molar volume of 206.9±3.0 cm3 . It has no H bond acceptors or donors, and one freely rotating bond .Aplicaciones Científicas De Investigación

1-Methyl-3-(4-methylcyclohexyl)benzene(4-methylcyclohexyl)benzene has been extensively studied in the scientific community, with research focusing on its use in various applications. It has been used as a model compound for studying the structure and reactivity of aromatic compounds, and for understanding the mechanisms of chemical reactions. Additionally, this compound(4-methylcyclohexyl)benzene has been used as a starting material for the synthesis of other organic compounds, such as polymers and polyols.

Mecanismo De Acción

The mechanism of action of 1-Methyl-3-(4-methylcyclohexyl)benzene(4-methylcyclohexyl)benzene is not fully understood. However, it is believed to act as a nucleophile in various reactions, such as the Friedel-Crafts alkylation reaction. In this reaction, the compound acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide, resulting in the formation of a new carbon-carbon bond.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound(4-methylcyclohexyl)benzene are not well understood. However, it is believed to have some effects on the human body, as it has been found to have mild sedative and hypnotic properties. Additionally, it has been found to have some effects on the central nervous system, as well as on the cardiovascular system.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-Methyl-3-(4-methylcyclohexyl)benzene(4-methylcyclohexyl)benzene is a useful compound for laboratory experiments, as it is relatively easy to obtain and is stable in air. Additionally, it is a relatively inexpensive compound, making it a cost-effective choice for experiments. However, it is also a toxic compound and should be handled with caution.

Direcciones Futuras

1-Methyl-3-(4-methylcyclohexyl)benzene(4-methylcyclohexyl)benzene has a wide range of potential applications, and research is ongoing to explore its potential uses. Some potential future directions include: further research into the biochemical and physiological effects of the compound; development of new synthesis methods; exploration of its potential applications in the pharmaceutical and food industries; and investigation of its potential use as a starting material for the synthesis of other organic compounds. Additionally, research is ongoing to explore the potential of using this compound(4-methylcyclohexyl)benzene as a model compound for studying the structure and reactivity of aromatic compounds.

Métodos De Síntesis

1-Methyl-3-(4-methylcyclohexyl)benzene(4-methylcyclohexyl)benzene can be synthesized through a number of methods. One of the most common methods is the Friedel-Crafts alkylation reaction, which involves the reaction of an alkyl halide with an aromatic compound in the presence of an acid catalyst. The reaction produces a substituted aromatic compound, such as this compound, which can then be purified by distillation.

Propiedades

IUPAC Name |

1-methyl-3-(4-methylcyclohexyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20/c1-11-6-8-13(9-7-11)14-5-3-4-12(2)10-14/h3-5,10-11,13H,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMZJTGXRDSCJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701284068 | |

| Record name | 1-Methyl-3-(4-methylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93536-69-7 | |

| Record name | 1-Methyl-3-(4-methylcyclohexyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93536-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-3-(4-methylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B6322625.png)